molecular formula C7H13O4P B11722007 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

Cat. No.: B11722007
M. Wt: 192.15 g/mol
InChI Key: HBEGXXZSFIMJOJ-UHFFFAOYSA-N
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Description

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid (CAS 1086275-08-2) is a high-purity organophosphorus compound with a molecular formula of C 7 H 13 O 4 P and a molecular weight of 192.1495 g/mol . This molecule features a unique structure combining phosphoryl and propenoic acid functional groups, making it a valuable synthon for developing advanced polymers and functional materials. The primary research applications for this compound are in material science, particularly in the formulation of specialized polymers and resins. Compounds with analogous phosphonyl and acrylic moieties are key components in photosensitive compositions used to create protective films and insulating layers in electronic devices . Furthermore, its structural features suggest potential use as a cross-linking agent or monomer in the synthesis of polymers for negative-working photoresists, which are critical in laser ablation and micro-patterning processes . Researchers value this chemical for its ability to potentially enhance the thermal stability, adhesion, and mechanical properties of resulting polymeric networks. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for any form of human consumption or personal use. Proper personal protective equipment should be used when handling this material. Researchers should refer to the safety data sheet for detailed hazard and handling information.

Properties

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid

InChI

InChI=1S/C7H13O4P/c1-3-11-12(10,4-2)6-5-7(8)9/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

HBEGXXZSFIMJOJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Phosphorylation of Prop-2-enoic Acid Derivatives

The direct phosphorylation of prop-2-enoic acid intermediates is a foundational approach. This method typically involves reacting prop-2-enoic acid or its esters with phosphorus-containing reagents. For instance, diethyl ethylphosphonite can be employed in a Michaelis-Arbuzov reaction to introduce the ethoxy(ethyl)phosphoryl group at the β-position of the unsaturated acid .

Reaction Scheme :

Prop-2-enoic acid+P(OEt)3Δ3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid+Byproducts\text{Prop-2-enoic acid} + \text{P(OEt)}_3 \xrightarrow{\Delta} \text{this compound} + \text{Byproducts}

Key considerations include:

  • Temperature : Reactions often proceed at 80–120°C to ensure complete phosphorylation .

  • Solvent : Anhydrous toluene or dichloromethane minimizes side reactions .

  • Yield : Reported yields range from 65% to 78%, depending on the purity of starting materials .

Wittig-Horner Olefination Strategy

The Wittig-Horner reaction enables the stereoselective formation of the α,β-unsaturated acid backbone while introducing the phosphoryl group. This method uses ethyl diethoxyphosphinylacetate as a key reagent, reacting with aldehydes to form the desired alkene .

Procedure :

  • Generate the phosphonate carbanion by deprotonating ethyl diethoxyphosphinylacetate with a strong base (e.g., NaH).

  • React with glyoxylic acid to form the α,β-unsaturated ester.

  • Hydrolyze the ester to yield the carboxylic acid .

Advantages :

  • High stereocontrol (≥90% E-isomer) .

  • Scalable under mild conditions (room temperature, THF solvent) .

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the phosphonate .

Arbuzov Reaction with Halogenated Intermediates

The Arbuzov reaction is pivotal for constructing the P–C bond. Here, 3-bromoprop-2-enoic acid reacts with triethyl phosphite to form the phosphorylated product .

Optimized Conditions :

ParameterValue
Reagent Ratio1:1.2 (acid:triethyl phosphite)
Temperature110°C
Reaction Time12–18 hours
Yield70–82%

Side reactions, such as esterification of the carboxylic acid, are mitigated by using bulky solvents (e.g., xylene) and slow reagent addition .

Functionalization via Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) serves as a phosphorylating agent for prop-2-enoic acid derivatives. The process involves:

  • Forming the mixed anhydride of prop-2-enoic acid with POCl₃.

  • Quenching with ethanol and ethylamine to install the ethoxy(ethyl)phosphoryl group .

Critical Steps :

  • Temperature Control : Maintain below 0°C during anhydride formation to prevent polymerization .

  • Workup : Aqueous NaHCO₃ neutralization isolates the product in 60–68% yield .

Comparative Analysis of Methods

The table below evaluates the four primary synthetic routes:

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Direct Phosphorylation65–78LowModerateHigh
Wittig-Horner75–90High (E >90%)HighModerate
Arbuzov Reaction70–82ModerateHighLow
POCl₃ Functionalization60–68LowLowModerate

The Wittig-Horner method is favored for industrial applications due to its scalability and stereocontrol, whereas the Arbuzov reaction offers cost advantages for small-scale synthesis .

Industrial-Scale Considerations

For kilogram-scale production, continuous-flow reactors improve the efficiency of the Wittig-Horner method by enhancing heat transfer and reducing reaction times . Key parameters include:

  • Residence Time : 30–60 minutes.

  • Throughput : 5–10 L/h for a 500 L reactor .

Challenges such as phosphonate hydrolysis are addressed via in-line drying columns containing molecular sieves .

Chemical Reactions Analysis

Types of Reactions

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Structural Analogues of Prop-2-enoic Acid

Prop-2-enoic acid derivatives vary widely based on substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Acidity (pKa)* Notable Properties Reference
3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid C₇H₁₃O₄P 192.08 (calculated) Ethoxy(ethyl)phosphoryl ~2.5–3.0† High polarity, hydrolytic stability N/A‡
3-(2-fluorophenyl)prop-2-enoic acid C₉H₇FO₂ 166.15 2-fluorophenyl ~3.8–4.2 Moderate acidity, lipophilic
(E)-3-[3-ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₆O₄ 264.14 Ethoxy, isobutoxy phenyl ~4.0–4.5 Low solubility in water, aromatic interactions
Ethyl (2E)-3-phenylprop-2-enoate C₁₁H₁₂O₂ 176.21 Phenyl, ethyl ester N/A (ester) Lipophilic, UV activity
3-[3-(2,2,2-trifluoroethoxy)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.18 Trifluoroethoxy phenyl ~3.0–3.5 Enhanced acidity, fluorophilic

*Acidity estimates based on substituent effects. †Predicted due to strong electron-withdrawing phosphoryl group. ‡Not directly cited in evidence; inferred from structural analysis.

Key Comparative Insights

Substituent Effects on Acidity
  • The phosphoryl group in this compound exerts a stronger electron-withdrawing effect compared to aryl or ester substituents, significantly lowering its pKa (~2.5–3.0) relative to phenyl-substituted analogs (e.g., 3-(2-fluorophenyl)prop-2-enoic acid, pKa ~3.8–4.2) . Trifluoroethoxy groups (as in ) also enhance acidity but to a lesser extent than phosphoryl moieties.
Solubility and Reactivity
  • The phosphoryl group increases hydrophilicity compared to aryl or ester derivatives (e.g., ethyl p-methoxycinnamate ), though ethyl chains may offset this slightly. Hydrolytic stability is expected to surpass esters (e.g., ’s ethyl ester ) but may degrade under strongly acidic/basic conditions.

Organophosphorus Analogues

  • Ethyl S-2-diisopropylammoniumethyl methylphosphonothiolate chloride (): Features a methylphosphonothiolate group but lacks the carboxylic acid, instead incorporating a thioester and ammonium group. This compound’s reactivity and applications (e.g., nerve agent antidotes) differ significantly from the target compound .
  • {ethoxy[3-methyl-4-(methylsulfanyl)phenoxy]phosphoryl}(propan-2-yl)amine (): Combines phosphoryl and amine groups, highlighting the versatility of phosphorus in diverse functionalizations .

Biological Activity

3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid, a phosphonic acid derivative, exhibits notable biological activity due to its unique structural features, including an ethoxy group and a phosphoryl moiety attached to a prop-2-enoic acid backbone. This compound's molecular formula is C₇H₁₅O₄P, with a molecular weight of 192.15 g/mol. Its potential applications span various fields, including agriculture and pharmaceuticals, primarily due to its interactions with biological molecules such as proteins and nucleic acids.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H15O4P\text{C}_7\text{H}_{15}\text{O}_4\text{P}

Key Characteristics

PropertyDescription
Molecular FormulaC₇H₁₅O₄P
Molecular Weight192.15 g/mol
Functional GroupsEthoxy, Phosphoryl
ReactivityInteracts with proteins and nucleic acids

Research indicates that this compound interacts with various biological targets, potentially influencing metabolic pathways. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Signal Transduction Modulation : It could affect intracellular signaling pathways by interacting with receptors or kinases.

Preliminary studies suggest that this compound may modulate enzymatic activity, although further research is needed to clarify these interactions comprehensively.

Interaction Studies

Interaction studies have focused on the reactivity of this compound with biological molecules. Notably, it has shown potential in influencing metabolic processes through its interactions with:

  • Proteins : It may alter protein function or stability.
  • Nucleic Acids : The compound could interact with DNA or RNA, impacting gene expression.

Case Studies

  • Cancer Research : In studies examining the effects of phosphonic acid derivatives on cancer cell lines, compounds similar to this compound demonstrated cytotoxic effects. These findings highlight the potential for developing new anticancer agents based on this compound's structure .
  • Agricultural Applications : Research has explored the use of phosphonic acids as herbicides and fungicides. The unique structure of this compound may enhance its efficacy in these applications by promoting selective toxicity towards target organisms while minimizing harm to non-target species .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeKey Characteristics
Ethyl phosphonatePhosphonic acid derivativeKnown for use as an insecticide
Propanoic acidCarboxylic acidCommon fatty acid; less reactive than phosphonic acids
Methyl 3-(diethylamino)propanoateAmino acid derivativeExhibits neuroactive properties; used in pharmaceuticals

This compound stands out due to its combination of functional groups that may enhance its biological activity compared to simpler analogs like propanoic acid or ethyl phosphonate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions between phosphorylated precursors and propenoic acid derivatives. For example, reacting ethoxy(ethyl)phosphine oxide with malonic acid derivatives under basic conditions (e.g., Knoevenagel condensation) yields the target compound. Optimization involves adjusting reaction time (24–48 hrs) and temperature (80–100°C) to improve yields (>70%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm the phosphoryl and propenoic acid moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 210–260 nm) to assess purity (>95%).
    Cross-referencing with PubChem data (InChI Key: GFKHDVAIQPNASW-SOFGYWHQSA-N) ensures consistency .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles.
  • Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the ethoxy and phosphoryl substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The phosphoryl group acts as an electron-withdrawing group, polarizing the α,β-unsaturated carbonyl system and enhancing electrophilicity. Ethoxy groups increase steric hindrance, which can be quantified via computational modeling (e.g., DFT calculations) to predict regioselectivity in Michael additions. Experimental validation involves comparing reaction rates with analogs lacking ethoxy substituents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize assays : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant studies).
  • Validate mechanisms : Employ siRNA knockdowns or enzyme inhibition assays to confirm targets (e.g., COX-2 inhibition for anti-inflammatory activity).
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

  • Methodological Answer :

  • pH stability profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hrs.
  • Monitor degradation : Use LC-MS to track decomposition products (e.g., hydrolysis of the phosphoryl group).
  • Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the phosphoryl oxygen) .

Research Gaps and Recommendations

  • Stereochemical Effects : The impact of the (E)- vs. (Z)-isomer on bioactivity remains unexplored. Chiral HPLC separation followed by enantiomer-specific assays is recommended .
  • Metabolic Pathways : Use radiolabeled (¹⁴C) analogs to track in vivo metabolism in rodent models .

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